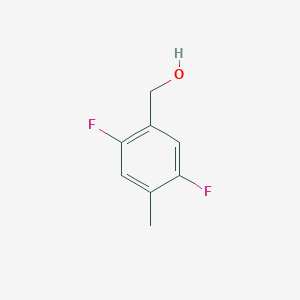

(2,5-Difluoro-4-methylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,5-difluoro-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFXZKIFYIAVLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595031 | |

| Record name | (2,5-Difluoro-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252004-43-6 | |

| Record name | (2,5-Difluoro-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 2,5 Difluoro 4 Methylphenyl Methanol

The preparation of (2,5-Difluoro-4-methylphenyl)methanol can be approached through the reduction of a corresponding benzoic acid derivative. A documented method involves the use of a borane-tetrahydrofuran complex to reduce 2,5-difluoro-4-methylbenzoic acid.

A plausible and commonly employed laboratory-scale synthesis involves the reduction of 2,5-difluoro-4-methylbenzoic acid or its corresponding acyl chloride. The reduction of a carboxylic acid to a primary alcohol can be effectively achieved using strong reducing agents such as lithium aluminum hydride (LAH) in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

A typical, though not specifically documented for this exact compound, procedure would involve the slow addition of 2,5-difluoro-4-methylbenzoyl chloride to a stirred suspension of LAH in anhydrous THF at a reduced temperature (e.g., 0 °C). The reaction mixture would then be stirred at room temperature to ensure the completion of the reduction. Following the reaction, a careful workup procedure is necessary to quench the excess LAH and hydrolyze the aluminum salts. This usually involves the sequential and cautious addition of water and a sodium hydroxide (B78521) solution, followed by filtration and extraction of the product into an organic solvent. The final product would then be purified, typically by column chromatography or distillation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would be expected to show a singlet for the methyl protons, a singlet (or triplet, depending on coupling to the hydroxyl proton) for the benzylic methylene (B1212753) protons, a singlet for the hydroxyl proton (which is exchangeable with D₂O), and two distinct signals in the aromatic region corresponding to the two non-equivalent aromatic protons. The coupling of these aromatic protons with the adjacent fluorine atoms would result in characteristic splitting patterns (doublets of doublets).

¹³C NMR spectroscopy would display signals for the methyl carbon, the benzylic methylene carbon, and the aromatic carbons. The carbons directly bonded to fluorine would exhibit large one-bond C-F coupling constants, while other aromatic carbons would show smaller two- or three-bond couplings.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong absorption bands in the 1100-1300 cm⁻¹ region would be indicative of the C-F stretching vibrations.

Physicochemical Properties

The physicochemical properties of (2,5-Difluoro-4-methylphenyl)methanol are influenced by its unique combination of functional groups. The presence of the polar hydroxyl group allows for hydrogen bonding, which will affect its boiling point and solubility. The fluorinated aromatic ring contributes to its lipophilicity.

Interactive Data Table of Predicted

| Property | Value |

| Molecular Formula | C₈H₈F₂O |

| Molecular Weight | 158.15 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 158.05428 g/mol |

| Monoisotopic Mass | 158.05428 g/mol |

| Topological Polar Surface Area | 20.2 Ų |

| Heavy Atom Count | 11 |

Note: The data in this table is based on computational predictions and may vary from experimentally determined values.

Research and Applications

While (2,5-Difluoro-4-methylphenyl)methanol is commercially available, indicating its use in chemical synthesis, there is a notable scarcity of published research detailing its specific applications. Its structure, however, suggests its primary role as a precursor or intermediate in the synthesis of more complex molecules. The difluoro-methyl-phenyl motif is found in various biologically active compounds, and thus, this alcohol serves as a valuable starting material for introducing this moiety.

For instance, in pharmaceutical research, the hydroxyl group can be readily converted into other functionalities, such as an aldehyde, a carboxylic acid, or a leaving group for nucleophilic substitution, enabling the construction of a diverse range of derivatives for biological screening. The specific substitution pattern of the aromatic ring—two fluorine atoms and a methyl group—provides a unique electronic and steric environment that could be crucial for the binding of a potential drug candidate to its biological target.

Conclusion

Established Synthetic Routes and Strategies

Established methods for the synthesis of this compound predominantly rely on the reduction of carbonyl compounds and the strategic introduction of fluorine atoms into an aromatic framework.

Reduction of Carboxylic Acid Derivatives to Benzylic Alcohols

A common and direct approach to obtaining this compound is through the reduction of 2,5-difluoro-4-methylbenzoic acid and its derivatives, such as esters or acyl chlorides. This transformation is a fundamental reaction in organic synthesis.

The direct precursor for this reduction is 2,5-difluoro-4-methylbenzoic acid or its corresponding ester, methyl 2,5-difluoro-4-methylbenzoate. The presence of the electron-withdrawing fluorine atoms can influence the reactivity of the carbonyl group, but reduction to the benzylic alcohol is readily achievable with appropriate reducing agents. While specific literature detailing the reduction of this exact substrate is not abundant, the methodology follows well-established principles of organic chemistry.

Another viable substrate for reduction is 2,5-difluoro-4-methylbenzaldehyde (B1396710). The reduction of an aldehyde to a primary alcohol is a highly efficient and common transformation. The synthesis of 2,5-difluoro-4-methylbenzaldehyde can be accomplished from 2,5-difluorotoluene (B1362542) through formylation reactions, such as the Gattermann reaction. Subsequent reduction of the aldehyde group yields the desired this compound.

Complex metal hydrides are the reagents of choice for the reduction of carboxylic acids and their derivatives.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing carboxylic acids, esters, and aldehydes to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Due to its high reactivity, LiAlH₄ reacts violently with water and other protic solvents, necessitating careful handling and anhydrous conditions.

Sodium Borohydride (B1222165) (NaBH₄): A milder and more selective reducing agent than LiAlH₄, sodium borohydride is commonly used for the reduction of aldehydes and ketones. It is generally not strong enough to reduce carboxylic acids or esters directly. However, it can be used effectively for the reduction of 2,5-difluoro-4-methylbenzaldehyde to the corresponding alcohol. Reactions are often performed in protic solvents like methanol (B129727) or ethanol (B145695).

Lithium Borohydride (LiBH₄): This reagent offers an intermediate reactivity between LiAlH₄ and NaBH₄. It is capable of reducing esters to alcohols and is sometimes used when a less powerful reagent than LiAlH₄ is desired.

| Reagent | Substrate | Typical Solvents | Key Considerations |

| LiAlH₄ | Carboxylic Acid, Ester, Aldehyde | Diethyl ether, THF | Highly reactive, requires anhydrous conditions |

| NaBH₄ | Aldehyde, Ketone | Methanol, Ethanol | Milder, more selective, tolerates protic solvents |

| LiBH₄ | Ester, Aldehyde, Ketone | Ethereal solvents | Intermediate reactivity |

Strategies for Incorporating Fluorine Moieties into Aromatic Scaffolds

The specific 2,5-difluoro substitution pattern on the aromatic ring is a key structural feature. General strategies for introducing fluorine into aromatic systems include nucleophilic aromatic substitution (SNA_r_) on activated precursors or electrophilic fluorination. For a molecule like this compound, the difluoro-methyl-substituted aromatic core is often constructed first, followed by the introduction of the methanol group. The synthesis of the starting material, 1,4-difluoro-2-methylbenzene (2,5-difluorotoluene), is a critical step in many synthetic sequences.

Multistep Syntheses Involving Halogenated Aromatic Precursors

An alternative to the direct reduction of a pre-functionalized aromatic ring is a multistep synthesis starting from a simpler halogenated aromatic compound. A plausible route involves the lithiation of a suitable precursor followed by reaction with an electrophile to introduce the hydroxymethyl group.

For instance, the synthesis could commence with 1,4-difluoro-2-methylbenzene. This compound can undergo directed ortho-metalation, where a strong base like an organolithium reagent (e.g., n-butyllithium) selectively removes a proton from the position ortho to one of the fluorine atoms. The resulting aryllithium species is a potent nucleophile. Subsequent reaction of this intermediate with formaldehyde (B43269) (or a solid equivalent like paraformaldehyde) would introduce the hydroxymethyl group, yielding this compound after an aqueous workup. The regioselectivity of the lithiation step is crucial and is directed by the activating and directing effects of the fluorine and methyl substituents on the aromatic ring.

Novel and Emerging Synthetic Approaches

While established methods are reliable, research continues to explore more efficient, milder, and environmentally benign synthetic strategies for fluorinated organic molecules. For the synthesis of fluorinated benzylic alcohols, some emerging approaches include:

Catalytic Reductions: The development of catalytic hydrogenation methods using transition metal catalysts for the reduction of carboxylic acids and esters offers a greener alternative to the use of stoichiometric hydride reagents. These methods often require high pressures and temperatures but can reduce the amount of chemical waste generated.

Flow Chemistry: The use of microreactor technology, or flow chemistry, can offer improved safety, efficiency, and scalability for reactions involving highly reactive reagents or intermediates. The generation and immediate use of reactive species like organolithium compounds in a continuous flow system can minimize side reactions and improve control over reaction parameters.

Photoredox Catalysis: Recent advancements in photoredox catalysis have enabled a wide range of novel transformations. While not yet a standard method for this specific synthesis, the development of photocatalytic methods for C-H functionalization or the generation of benzylic radicals could potentially lead to new routes for the synthesis of this compound and its analogues.

Catalytic Methods for the Formation of Fluorinated Benzylic Alcohols

The most direct and common route to this compound is the reduction of the corresponding aldehyde, 2,5-difluoro-4-methylbenzaldehyde. Catalytic hydrogenation is a widely employed method for this transformation due to its efficiency and selectivity. Various catalytic systems have been developed for the reduction of aromatic aldehydes to benzylic alcohols.

Noble metal catalysts, such as those based on palladium, platinum, and ruthenium, are highly effective for the hydrogenation of benzaldehyde (B42025) derivatives. For instance, ruthenium catalysts supported on materials like ordered mesoporous carbon (CMK-3) have demonstrated high activity and selectivity in the hydrogenation of substituted benzaldehydes. The efficiency of these catalytic systems can be influenced by the nature of the support material and the electronic properties of the substituents on the aromatic ring. In the case of halogen-substituted benzaldehydes, the position of the substituent can affect the reaction rate, with para-substituted isomers sometimes exhibiting lower conversion rates compared to ortho- and meta-isomers researchgate.net.

In addition to noble metal catalysts, there is a growing interest in developing catalysts based on more earth-abundant and less expensive metals. Iron and manganese-based catalysts have emerged as promising alternatives for the chemoselective hydrogenation of aldehydes nih.gov. For example, a well-defined iron(II) pincer complex has been shown to exhibit catalytic activity comparable to that of noble metals for the hydrogenation of a wide range of aldehydes, including those with electron-withdrawing halogen substituents nih.gov. Similarly, manganese(I) PNP pincer complexes have been identified as highly efficient catalysts for the selective hydrogenation of aldehydes under mild, base-free conditions nih.gov.

The choice of solvent can also play a crucial role in the catalytic reduction of aldehydes. While aprotic solvents like THF or toluene (B28343) may not be effective for certain catalytic systems, protic solvents such as ethanol are often employed nih.gov. The development of catalytic systems that can operate in greener solvents, such as water, is a key area of research.

Below is a table summarizing various catalytic systems used for the hydrogenation of substituted benzaldehydes, which are analogous to the synthesis of this compound.

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to Alcohol (%) |

| Ru/CMK-3 | 4-Chlorobenzaldehyde | Not specified | Not specified | Not specified | 87.3 (in 1h) | High |

| Fe(II) pincer complex | Halogen-substituted benzaldehydes | Not specified | 40 | 30 | Quantitative | High |

| [Mn(PNP-iPr)(CO)₂(H)] | 4-Fluorobenzaldehyde | EtOH | 25 | 50 | >99 | >99 |

| Pd/C | Benzaldehyde | Not specified | Not specified | Not specified | High | Moderate (requires modification for high selectivity) |

Chemo- and Regioselective Synthesis of this compound

Chemo- and regioselectivity are critical considerations in the synthesis of polysubstituted aromatic compounds like this compound, particularly when other reducible functional groups are present in the molecule or when there is a possibility of side reactions such as hydrodefluorination.

The primary challenge in the synthesis of this compound via the reduction of 2,5-difluoro-4-methylbenzaldehyde is to selectively reduce the aldehyde group without affecting the fluorine substituents or the methyl group on the aromatic ring. Catalytic hydrogenation is generally highly chemoselective for the reduction of the carbonyl group in aromatic aldehydes over other functional groups under controlled conditions. For instance, catalysts based on iron and manganese have demonstrated excellent selectivity for the hydrogenation of aldehydes in the presence of ketones, esters, nitriles, and C=C double bonds nih.govnih.gov.

The regioselectivity of the synthesis of the precursor, 2,5-difluoro-4-methylbenzaldehyde, is also a key aspect. The arrangement of the fluoro and methyl substituents on the aromatic ring dictates the final structure of the alcohol. The synthesis of such polysubstituted aromatic compounds often involves multi-step sequences where the directing effects of the existing substituents are utilized to introduce new functional groups at specific positions.

For the reduction step, the choice of catalyst and reaction conditions can be tuned to achieve high chemoselectivity. Mild reaction conditions, such as low temperatures and pressures, often favor the selective reduction of the aldehyde group. The use of specific catalysts, like the aforementioned iron and manganese pincer complexes, can provide high selectivity due to their unique electronic and steric properties nih.govnih.gov.

The following table provides examples of chemoselective reductions of aromatic aldehydes containing other functional groups, illustrating the principles that would apply to the synthesis of this compound.

| Catalyst | Substrate | Other Functional Group | Product | Yield (%) | Selectivity |

| Fe(II) pincer complex | 4-Cyanobenzaldehyde | Cyano | 4-(Hydroxymethyl)benzonitrile | >99 | High |

| [Mn(PNP-iPr)(CO)₂(H)] | 4-Acetylbenzaldehyde | Ketone | 4-(Hydroxymethyl)acetophenone | >99 | High |

| Ru/CMK-3 | 4-Methoxybenzaldehyde | Methoxy | 4-Methoxybenzyl alcohol | 86.2 (in 1h) | High |

Green Chemistry Principles and Sustainable Synthesis of Fluorinated Aromatics

The synthesis of fluorinated aromatic compounds has traditionally relied on methods that can be energy-intensive and may use hazardous reagents. The application of green chemistry principles to the synthesis of compounds like this compound is crucial for developing more sustainable and environmentally friendly processes.

One of the core principles of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. As discussed in the previous sections, catalytic hydrogenation is a prime example of this principle in action, offering high atom economy and minimizing the use of stoichiometric reagents. The development of catalysts based on earth-abundant metals like iron and manganese is a significant step towards more sustainable chemical synthesis, reducing the reliance on precious metals nih.govnih.gov.

The choice of solvents is another key aspect of green chemistry. Traditional organic solvents are often volatile and can have significant environmental and health impacts. Research is increasingly focused on the use of greener solvents, such as water, ethanol, or supercritical fluids like carbon dioxide numberanalytics.comnumberanalytics.com. The ability to perform catalytic reductions of aldehydes in aqueous media is a notable advancement in this area thieme-connect.de.

The environmental impact of fluorination processes is also a concern. Traditional fluorinating agents can be highly toxic or persistent. The development of new, less hazardous fluorinating agents is an active area of research in sustainable organofluorine chemistry numberanalytics.comnumberanalytics.com.

Evaluating the "greenness" of a synthetic route can be done using various metrics, such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). These metrics provide a quantitative measure of the efficiency and environmental impact of a chemical process, guiding the development of more sustainable synthetic methodologies.

The table below highlights some green chemistry approaches relevant to the synthesis of fluorinated aromatic alcohols.

| Green Chemistry Principle | Application in Synthesis of Fluorinated Aromatics | Benefit |

| Catalysis | Use of reusable, highly selective catalysts (e.g., supported noble metals, earth-abundant metal complexes). | Increased reaction rates, lower energy consumption, reduced waste. |

| Safer Solvents | Replacement of volatile organic compounds with water, ethanol, or supercritical fluids. | Reduced environmental pollution and health hazards. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimized waste generation. |

| Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of aromatic compounds. | Reduced reliance on fossil fuels. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lower energy consumption and associated environmental impact. |

Chemical Transformations of the Benzylic Alcohol Moiety

The benzylic alcohol moiety is a key site for chemical modification, readily participating in oxidation, esterification, etherification, and halogenation reactions.

The primary alcohol group in this compound can be selectively oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The selective oxidation to an aldehyde is a delicate transformation, as aldehydes are prone to over-oxidation to the more stable carboxylic acid. beilstein-journals.org

Common methods for the controlled oxidation to 2,5-Difluoro-4-methylbenzaldehyde involve reagents such as Pyridinium chlorochromate (PCC) or employing catalytic systems like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) in the presence of a co-oxidant. beilstein-journals.org For the conversion to 2,5-Difluoro-4-methylbenzoic acid, stronger oxidizing agents are required. Reagents like potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from CrO₃ and H₂SO₄, i.e., Jones reagent), or nitric acid are effective for this transformation.

| Product | Reagent(s) | Reaction Type |

|---|---|---|

| 2,5-Difluoro-4-methylbenzaldehyde | Pyridinium chlorochromate (PCC) | Selective Oxidation |

| 2,5-Difluoro-4-methylbenzaldehyde | TEMPO/NaOCl | Catalytic Oxidation |

| 2,5-Difluoro-4-methylbenzoic acid | Potassium permanganate (KMnO₄) | Strong Oxidation |

| 2,5-Difluoro-4-methylbenzoic acid | Jones Reagent (CrO₃/H₂SO₄) | Strong Oxidation |

The hydroxyl group of this compound can be readily converted into esters and ethers, which are important functional groups in organic synthesis.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative. The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. A more reactive approach involves the use of acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Etherification , most commonly achieved via the Williamson ether synthesis, involves a two-step process. First, the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction to form the corresponding ether.

| Reaction Type | Reagent(s) | Product Class | Example Product Name |

|---|---|---|---|

| Fischer Esterification | Acetic acid (CH₃COOH), H₂SO₄ (cat.) | Ester | (2,5-Difluoro-4-methylphenyl)methyl acetate |

| Acylation | Acetyl chloride (CH₃COCl), Pyridine | Ester | (2,5-Difluoro-4-methylphenyl)methyl acetate |

| Williamson Ether Synthesis | 1. NaH; 2. Methyl iodide (CH₃I) | Ether | 1-(Methoxymethyl)-2,5-difluoro-4-methylbenzene |

The conversion of the benzylic alcohol to a benzylic halide is a fundamental transformation that introduces a good leaving group, facilitating subsequent nucleophilic substitution reactions. The choice of halogenating agent determines the resulting halide. Benzylic substitutions can proceed through either Sₙ1 or Sₙ2 mechanisms, or a mix of both, due to the ability of the benzene (B151609) ring to stabilize an adjacent carbocation. beilstein-journals.orgbeilstein-journals.org

Chlorination: Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used to replace the hydroxyl group with chlorine.

Bromination: Phosphorus tribromide (PBr₃) is an effective reagent for converting the alcohol to the corresponding benzyl bromide.

Fluorination: Direct fluorination is more specialized. Reagents such as diethylaminosulfur trifluoride (DAST) can be used to convert benzyl alcohols into benzyl fluorides, typically proceeding through an Sₙ2 mechanism. beilstein-journals.orgbeilstein-journals.org

| Product | Reagent(s) | Halogen Introduced |

|---|---|---|

| 1-(Chloromethyl)-2,5-difluoro-4-methylbenzene | Thionyl chloride (SOCl₂) | Chlorine |

| 1-(Bromomethyl)-2,5-difluoro-4-methylbenzene | Phosphorus tribromide (PBr₃) | Bromine |

| 1-(Fluoromethyl)-2,5-difluoro-4-methylbenzene | Diethylaminosulfur trifluoride (DAST) | Fluorine |

Reactions Involving the Difluorinated Aromatic Ring

The aromatic ring of this compound, substituted with two electron-withdrawing fluorine atoms and two electron-donating groups (methyl and hydroxymethyl), exhibits complex reactivity in both electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The rate and position of this substitution are governed by the existing substituents. Activating groups increase the reaction rate and direct the incoming electrophile to the ortho and para positions, while deactivating groups slow the reaction. libretexts.org

For this compound, the substituents are:

-CH₃ (at C4): An activating group, directing ortho (to C3 and C5).

-CH₂OH (at C1): A weakly activating group, directing ortho (to C2 and C6).

-F (at C2 and C5): Deactivating groups due to their strong inductive electron withdrawal, but they are also ortho, para directors because of electron donation through resonance. jmu.edu

Position C6 is activated by the ortho-directing -CH₂OH group and the para-directing -F at C2.

Position C3 is activated by the ortho-directing -CH₃ group and the para-directing -F at C5.

Given that alkyl groups are generally stronger activators than the hydroxymethyl group, substitution can be expected at both positions, with the specific outcome potentially depending on the reaction conditions and the steric bulk of the electrophile. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). masterorganicchemistry.com

| Reaction | Reagent(s) | Major Potential Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (2,5-Difluoro-4-methyl-6-nitrophenyl)methanol and/or (2,5-Difluoro-4-methyl-3-nitrophenyl)methanol |

| Bromination | Br₂, FeBr₃ | (3-Bromo-2,5-difluoro-4-methylphenyl)methanol and/or (6-Bromo-2,5-difluoro-4-methylphenyl)methanol |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (such as a halide) on an aromatic ring with a nucleophile. masterorganicchemistry.com This reaction is the reverse of EAS in terms of electronic demand: it requires an electron-poor aromatic ring. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

Polyfluoroarenes can undergo SNAr because the high electronegativity of fluorine atoms lowers the electron density of the arene core. nih.govresearchgate.net In these systems, a fluoride (B91410) ion acts as the leaving group. However, the ring in this compound also contains electron-donating methyl and hydroxymethyl groups, which counteract the electron-withdrawing effect of the two fluorine atoms. This makes the ring less electron-deficient and therefore less susceptible to nucleophilic attack compared to polyfluorinated compounds or those bearing nitro groups.

While SNAr on this compound would be challenging and likely require harsh conditions (e.g., strong nucleophiles, high temperatures), the general principle would involve a nucleophile (e.g., an alkoxide like CH₃O⁻ or an amine) attacking a carbon atom bearing a fluorine atom, leading to the displacement of the fluoride ion. The reaction would be more likely if the benzylic alcohol were first oxidized to the more electron-withdrawing aldehyde or carboxylic acid functional groups.

Insufficient Published Data for this compound in Specified Advanced Synthesis Applications

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable lack of published research detailing the specific applications of This compound in the advanced synthetic methodologies outlined in the query. While the compound is available commercially and its basic properties are documented, its utilization in specialized reactivity and derivatization, such as cross-coupling reactions at aromatic positions and the formation of complex molecular architectures, is not described in accessible scholarly articles or patents.

The investigation sought to find specific examples and detailed research findings for the use of This compound as a substrate in palladium-catalyzed cross-coupling reactions, as a building block for the synthesis of heterocyclic compounds, and in the construction of polycyclic and fused-ring systems. Despite targeted searches for its application in well-known named reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, and for its role in the synthesis of common heterocycles like quinolines, indoles, and benzofurans, no specific instances involving this particular molecule were found.

Similarly, there is no available literature on the use of This compound or its immediate derivatives in intramolecular cyclization or Diels-Alder reactions to form polycyclic systems.

This absence of specific data prevents the creation of a scientifically accurate and detailed article on the reactivity and derivatization of This compound within the requested structural framework. The generation of content for the specified subsections would necessitate speculation or the extrapolation of data from structurally related but distinct compounds, which would not adhere to the required standards of scientific accuracy for the subject compound.

Therefore, the requested article focusing on the chemical compound This compound and its reactivity in the specified advanced synthetic contexts cannot be produced at this time due to a lack of foundational research data in the public domain.

Elucidation of Reaction Pathways using Kinetic and Spectroscopic Methods

Kinetic studies are fundamental in elucidating the mechanisms of reactions involving substituted benzyl alcohols. For instance, the oxidation of benzyl alcohols to their corresponding aldehydes is a widely studied transformation. Research on various substituted benzyl alcohols using oxidants like pyrazinium dichromate has shown that the reaction rates are typically first-order with respect to the alcohol, the oxidant, and an acid catalyst. asianpubs.org

Kinetic isotope effect (KIE) studies, particularly involving the substitution of the α-hydrogen with deuterium (B1214612) (e.g., α,α-dideuteriobenzyl alcohol), are crucial for determining the rate-determining step. A substantial primary KIE, such as a kH/kD value of 6.61, indicates that the cleavage of the α-C-H bond is integral to the slowest step of the reaction. asianpubs.org In contrast, a smaller KIE, like the value of 1.3 observed in the photo-oxidation of benzyl alcohol isotopomers using bismuth vanadate (B1173111) nanoparticles, suggests that C-H bond activation is not the rate-determining step in that specific mechanism. whiterose.ac.uk

Spectroscopic methods are indispensable for monitoring reaction progress and identifying intermediates. For example, in the photocatalytic oxidation of benzyl alcohol, ¹H NMR spectroscopy can be used to determine the conversion to benzaldehyde over time. whiterose.ac.uk These kinetic profiles help in understanding the influence of substituents on the reaction rate. Generally, electron-donating groups on the phenyl ring accelerate the oxidation of benzyl alcohols, while electron-withdrawing groups, such as fluorine, tend to slow it down. rsc.orgresearchgate.net

The table below illustrates typical kinetic data obtained from the oxidation of substituted benzyl alcohols, highlighting the influence of electronic effects on reaction rates.

| Substituent (X) in X-C₆H₄CH₂OH | 10³ kobs (s⁻¹) | Relative Rate |

|---|---|---|

| p-OCH₃ | 8.50 | 4.47 |

| p-CH₃ | 3.80 | 2.00 |

| H | 1.90 | 1.00 |

| p-Cl | 0.85 | 0.45 |

| p-NO₂ | 0.15 | 0.08 |

Role of Fluorine Substituents in Reaction Mechanisms

The two fluorine atoms in this compound exert significant electronic and steric effects that modulate its reactivity.

Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). vaia.comkhanacademy.org This effect decreases the electron density of the aromatic ring, generally deactivating it towards electrophilic aromatic substitution compared to benzene. vaia.com However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R effect). researchgate.netlibretexts.org

The fluorine atom at the ortho position (position 2) to the hydroxymethyl group can introduce steric hindrance, which may influence the approach of reagents to the reaction center. More importantly, ortho-fluorine substitution has a profound impact on the conformational landscape of benzyl alcohols. longdom.org

Studies on ortho-fluorinated benzyl alcohols have revealed the presence of intramolecular hydrogen bonds between the hydroxyl hydrogen and the ortho-fluorine atom (OH···F). longdom.org These interactions, along with other secondary interactions like C-H···F and C-H···O, stabilize specific conformations. researchgate.net The conformational preferences of benzyl alcohols are described by the dihedral angles ϕ (Cortho-Cipso-Cα-O) and χ (Cipso-Cα-O-H). researchgate.net The presence of an ortho-halogen substituent can lead to two low-energy chiral conformations and one achiral conformation. rsc.org These conformational locks or preferences can influence the molecule's ability to bind to a catalyst's active site or the trajectory of an incoming reagent, thereby directing the reaction down a specific pathway. For instance, the hydrogen-bond donating capability of the alcohol can be increased or decreased depending on the specific conformation adopted, which is heavily influenced by fluorination patterns. longdom.org

Studies on Transition States and Reaction Intermediates

The stability of transition states and reaction intermediates is paramount in determining the feasibility and outcome of a reaction. In reactions of benzyl alcohols, particularly those proceeding via an Sₙ1-type mechanism, the formation of a benzylic carbocation is a key step. The electron-withdrawing nature of the fluorine substituents in this compound would destabilize a carbocation intermediate at the benzylic position, making an Sₙ1 pathway less favorable compared to unsubstituted benzyl alcohol.

Computational studies, such as Density Functional Theory (DFT), are often employed to investigate the transition states of reactions involving fluorinated compounds. For example, in C-F activation reactions of benzyl fluorides, DFT studies have helped to elucidate whether the mechanism is a purely associative bimolecular (Sₙ2) type or a dissociative unimolecular (Sₙ1) type, by analyzing the stabilization of the transition state through hydrogen bonding. beilstein-journals.orgnih.gov

Ortho-quinone methides (o-QMs) are highly reactive intermediates that can be generated from suitably substituted phenols or their derivatives. nih.gov These species are characterized by a cyclohexadiene core with exocyclic carbonyl and methylene (B1212753) groups and are potent Michael acceptors. nih.govacs.org While this compound itself does not directly form a quinone methide, its phenolic derivatives could. For instance, a derivative like 2-((tert-butyldimethylsilyloxy)methyl)-4,6-difluoro-5-methylphenol could, upon desilylation and elimination, potentially generate a transient difluorinated quinone methide.

The generation of QMs is often achieved under thermal, photochemical, acidic, or basic conditions. nih.gov Their formation can be confirmed by trapping experiments with nucleophiles such as methanol or sodium azide. researchgate.netirb.hr The high reactivity of QMs makes them valuable in synthesis for forming new carbon-carbon or carbon-heteroatom bonds. nih.gov The fluorine substituents would be expected to significantly modulate the electrophilicity and stability of such a quinone methide intermediate.

Solvent Effects and Catalysis in the Mechanisms of Transformation

The choice of solvent can dramatically influence reaction mechanisms. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have emerged as remarkable solvents that can promote challenging reactions, including C-H activation and Friedel-Crafts benzylation. rsc.orgrsc.org Their strong hydrogen-bond-donating ability and low nucleophilicity are key to their effectiveness. rsc.orgrsc.org For instance, HFIP can activate benzylic C-OH or C-F bonds towards ionization by stabilizing the transition state, thereby facilitating Sₙ1-type reactions. beilstein-journals.orgrsc.org

In the context of this compound, performing a reaction in a solvent like HFIP could promote the formation of a benzylic cation, even with the destabilizing fluorine atoms on the ring, by strongly solvating and stabilizing the departing hydroxide (B78521) or a related leaving group.

Catalysis is also central to the transformations of benzyl alcohols. Acid catalysis is often required for dehydration or substitution reactions. mdpi.com For instance, trifluoroacetic acid (TFA) can be used to promote Friedel-Crafts alkylations with benzyl alcohols. researchgate.net Similarly, transition metal catalysts are widely used for oxidation reactions. rsc.orgresearchgate.net The specific catalyst and solvent system can alter the reaction mechanism, for example by changing the rate-determining step or by favoring a concerted pathway over a stepwise one. nih.gov

| Solvent | Dielectric Constant (ε) | Hydrogen Bond Donating Ability (α) | Relative Rate Constant (krel) |

|---|---|---|---|

| Hexane | 1.9 | 0.00 | ~0 |

| Dichloromethane | 9.1 | 0.13 | 1 |

| Methanol | 32.7 | 0.98 | 50 |

| Water | 80.1 | 1.17 | 1000 |

| HFIP | 9.3 | 1.96 | >10000 |

Comparative Mechanistic Studies with Related Fluorinated Alcohols

Mechanistic investigations into the reactions of this compound often involve comparative studies with other structurally related fluorinated and non-fluorinated benzyl alcohols. These studies are crucial for elucidating the electronic and steric effects of fluorine and methyl substituents on the reaction mechanism and reactivity. A common approach involves the analysis of reaction kinetics, particularly in oxidation reactions, and the application of linear free-energy relationships such as the Hammett equation.

Detailed research findings from studies on the oxidation of various substituted benzyl alcohols provide a framework for understanding the reactivity of this compound. In these reactions, the rate-determining step is often the transfer of a hydride ion from the benzylic carbon to the oxidant. The reaction rate is sensitive to the nature and position of the substituents on the aromatic ring. Electron-donating groups generally accelerate the reaction by stabilizing the electron-deficient transition state, while electron-withdrawing groups have the opposite effect.

The Hammett equation, log(k/k₀) = ρσ, is a valuable tool in these comparative studies, where k is the rate constant for the substituted benzyl alcohol, k₀ is the rate constant for the unsubstituted benzyl alcohol, ρ is the reaction constant (indicative of the sensitivity of the reaction to substituent effects), and σ is the substituent constant (which quantifies the electronic effect of the substituent). A negative ρ value, commonly observed in the oxidation of benzyl alcohols, signifies that the reaction is favored by electron-donating groups.

For instance, in the oxidation of benzyl alcohols by pyrazinium dichromate, a significant primary kinetic isotope effect (kH/kD) is observed, indicating that the C-H bond at the benzylic position is broken in the rate-determining step. asianpubs.org The reaction proceeds via the formation of a chromate (B82759) ester intermediate, followed by a hydride ion transfer. asianpubs.org A good correlation of the reaction rates with Hammett σ values supports this ester mechanism. asianpubs.org

The electronic effects of the fluorine and methyl substituents in this compound are complex. Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). However, it can also act as a weak π-electron donor through resonance (+R) due to its lone pairs. The methyl group is a well-known electron-donating group through both inductive (+I) and hyperconjugative effects.

To illustrate the comparative effects of different substituents, the following table presents kinetic data for the oxidation of a series of para-substituted benzyl alcohols with acidified dichromate.

| Substituent (para-) | k₂ × 10³ (dm³ mol⁻¹ s⁻¹) at 303 K | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) at 303 K |

|---|---|---|---|---|

| -OCH₃ | 12.5 | 65.2 | 88.6 | 92.1 |

| -CH₃ | 5.80 | 68.9 | 79.2 | 92.9 |

| -H | 2.90 | 72.6 | 68.2 | 93.3 |

| -Cl | 1.50 | 76.4 | 57.4 | 93.8 |

| -NO₂ | 0.18 | 88.0 | 24.3 | 95.4 |

Data sourced from a study on the oxidation of substituted benzyl alcohols with acidified dichromate. orientjchem.org

The data clearly shows that electron-donating groups like -OCH₃ and -CH₃ increase the reaction rate, while electron-withdrawing groups like -Cl and -NO₂ decrease it. orientjchem.org This trend is consistent with a mechanism involving the development of a positive charge at the benzylic carbon in the transition state.

While direct kinetic data for this compound is not presented, its reactivity can be predicted to be significantly lower than that of benzyl alcohol and p-methylbenzyl alcohol due to the strong deactivating effect of the two fluorine atoms. The deactivating inductive effect of the two fluorine atoms would likely outweigh the activating effect of the single methyl group.

Further comparative studies could involve nucleophilic substitution reactions (Sₙ1 and Sₙ2). In an Sₙ1 reaction, the rate-determining step is the formation of a carbocation. The stability of the benzylic carbocation is paramount. Electron-donating groups stabilize the carbocation, accelerating the reaction, while electron-withdrawing groups destabilize it, slowing the reaction down. Therefore, in an Sₙ1 reaction, this compound would be expected to react slower than benzyl alcohol.

In an Sₙ2 reaction, the nucleophile attacks the benzylic carbon in a concerted step. Steric hindrance around the reaction center becomes a significant factor. The substituents on the aromatic ring have a less direct, but still influential, electronic effect on the transition state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for structural analysis. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. For this compound, the spectra are predicted based on the analysis of structurally similar compounds and established substituent effects on the benzene ring.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the alcohol, the hydroxyl (-OH) proton, and the methyl (-CH₃) protons. The aromatic region will be complex due to splitting from both proton-proton (H-H) and proton-fluorine (H-F) couplings.

The ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbons directly bonded to fluorine atoms will appear as doublets due to carbon-fluorine (C-F) coupling, a key diagnostic feature. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and oxygen atoms.

Predicted ¹H NMR Data (in CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -OH | ~1.8-2.5 | Singlet (broad) | - |

| -CH₃ | ~2.25 | Singlet | - |

| -CH₂OH | ~4.70 | Singlet or Doublet | J(H,H) if coupled to OH |

| Ar-H3 | ~6.95 | Doublet of doublets | J(H,F), J(H,H) |

| Ar-H6 | ~7.10 | Doublet of doublets | J(H,F), J(H,H) |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| -CH₃ | ~15 | No |

| -CH₂OH | ~60-65 | No |

| C-1 | ~128-132 | Yes (small) |

| C-2 | ~155-160 | Yes (large, ¹JCF) |

| C-3 | ~115-120 | Yes (small, ²JCF) |

| C-4 | ~120-125 | Yes (small) |

| C-5 | ~155-160 | Yes (large, ¹JCF) |

| C-6 | ~118-122 | Yes (small, ²JCF) |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment.

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 2 and 5. The chemical shifts for fluorine atoms on an aromatic ring typically appear in the range of -100 to -170 ppm relative to a standard like CFCl₃. The signals will likely appear as complex multiplets due to couplings to each other (F-F) and to the nearby aromatic protons (H-F).

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show correlations between the aromatic protons on adjacent carbons (H-3 and H-6 are not adjacent). A correlation between the -CH₂- and -OH protons might also be observed, depending on the solvent and concentration.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is invaluable for definitively assigning carbon signals. Expected correlations would include:

The aromatic H-3 proton signal with the C-3 carbon signal.

The aromatic H-6 proton signal with the C-6 carbon signal.

The -CH₂- proton signal with the benzylic carbon signal.

The -CH₃ proton signal with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (those with no attached protons) and piecing together the carbon skeleton. Key expected HMBC correlations would include:

Correlations from the -CH₂- protons to the aromatic carbons C-1, C-2, and C-6.

Correlations from the -CH₃ protons to the aromatic carbons C-3, C-4, and C-5.

Correlations from the aromatic proton H-3 to carbons C-1, C-2, C-4, and C-5.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. youtube.com The molecular formula for this compound is C₈H₈F₂O. By summing the exact masses of the most abundant isotopes of each element, the monoisotopic mass can be calculated. researchgate.netmissouri.edu

Calculated Exact Mass for C₈H₈F₂O

| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 8 | 12.000000 | 96.000000 |

| Hydrogen | ¹H | 8 | 1.007825 | 8.062600 |

| Fluorine | ¹⁹F | 2 | 18.998403 | 37.996806 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Total | 158.054321 |

An HRMS experiment would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this calculated exact mass, confirming the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. semanticscholar.org It is an ideal method for assessing the purity of a volatile compound like this compound and for identifying any volatile impurities. cloudfront.net

In a GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated into its components based on their boiling points and interactions with the stationary phase of the column. Each separated component then enters the mass spectrometer, which generates a mass spectrum for it.

The primary peak in the resulting chromatogram would correspond to this compound. The mass spectrum of this peak would show the molecular ion and a characteristic fragmentation pattern. Common fragmentation pathways for benzyl alcohols include the loss of a hydrogen atom (M-1), the loss of a hydroxyl radical (M-17), the loss of water (M-18), and the loss of the entire hydroxymethyl group (-CH₂OH, M-31). ucalgary.calibretexts.org The cleavage of the bond between the aromatic ring and the CH₂OH group would lead to a stable benzylic-type cation.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 158 | [C₈H₈F₂O]⁺ (Molecular Ion) |

| 157 | [C₈H₇F₂O]⁺ (Loss of H) |

| 141 | [C₈H₈F₂]⁺ (Loss of OH) |

| 140 | [C₈H₆F₂]⁺ (Loss of H₂O) |

| 127 | [C₇H₆F₂]⁺ (Loss of CH₂OH) |

Any additional peaks in the chromatogram would represent impurities, which can be identified by their respective mass spectra. This makes GC-MS a crucial tool for quality control in the synthesis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique essential for the purity assessment and impurity profiling of pharmaceutical intermediates like this compound. ajrconline.orglcms.cz This method combines the superior separation capabilities of liquid chromatography with the highly sensitive and specific detection provided by tandem mass spectrometry. The process is critical throughout drug development to identify, quantify, and characterize any impurities that may affect the quality, safety, and efficacy of the final drug product. lcms.cz

In the analysis of this compound, an LC system, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system, is used to separate the main compound from any process-related impurities, starting materials, by-products, or degradation products. The separation is typically achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve ionization.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for polar molecules like this compound, which generates protonated molecules [M+H]⁺ or other adducts. The first mass analyzer (MS1) isolates the precursor ion of interest (e.g., the [M+H]⁺ ion of the parent compound or a suspected impurity). This isolated ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This MS/MS process provides a unique fragmentation pattern, or "fingerprint," which is invaluable for the structural elucidation of unknown impurities. researchgate.net

The data obtained from LC-MS/MS analysis allows for the creation of a detailed impurity profile, which is a critical component of regulatory submissions. It provides information on the identity and quantity of each impurity, ensuring that they are controlled within acceptable limits as defined by guidelines from bodies like the International Conference on Harmonisation (ICH). ajrconline.org

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| LC System | UPLC/HPLC |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion [M+H]⁺ | m/z 159.06 |

| Scan Type | Full Scan and Product Ion Scan (MS/MS) |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. nih.govlibretexts.org When a sample of this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies (stretching, bending), absorbing energy at characteristic wavenumbers. ieeesem.com The resulting FT-IR spectrum is a unique molecular fingerprint that confirms the presence of key structural features. libretexts.org

For this compound, the spectrum would exhibit several distinct absorption bands corresponding to its constituent functional groups:

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group of the primary alcohol. ieeesem.comwashington.edu The broadness of this peak is a result of intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aliphatic C-H stretching vibrations from the methyl (-CH₃) and methylene (-CH₂-) groups are expected just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). echemi.com

Aromatic C=C Stretches: The presence of the benzene ring will give rise to several sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong absorption band corresponding to the stretching vibration of the C-O bond in the primary alcohol is expected in the 1000-1260 cm⁻¹ range. libretexts.orgresearchgate.net

By analyzing the positions, intensities, and shapes of these absorption bands, FT-IR spectroscopy provides rapid and reliable confirmation of the chemical identity and functional group composition of this compound. nih.govieeesem.com

Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H Stretch | Alcohol (-OH) |

| 3030-3100 (medium) | C-H Stretch | Aromatic |

| 2850-2960 (medium) | C-H Stretch | Aliphatic (-CH₃, -CH₂-) |

| 1450-1600 (sharp, medium) | C=C Stretch | Aromatic Ring |

| 1000-1400 (strong) | C-F Stretch | Aryl Fluoride |

| 1000-1260 (strong) | C-O Stretch | Primary Alcohol |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FT-IR. spiedigitallibrary.org It relies on the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

For this compound, Raman spectroscopy would be particularly useful for observing vibrations of non-polar or symmetric bonds. Key features in the Raman spectrum would include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring, which is often weak or absent in the IR spectrum, typically gives a strong, sharp peak in the Raman spectrum. Other C=C stretching modes within the ring are also readily observed.

C-F Vibrations: While C-F bonds are visible in FT-IR, they also produce signals in the Raman spectrum, providing complementary data.

Aliphatic C-H Vibrations: The symmetric stretching and bending modes of the methyl and methylene groups are Raman active. researchgate.netcardiff.ac.uk

Skeletal Vibrations: Low-frequency vibrations corresponding to the deformation of the molecule's carbon skeleton are often more clearly observed in Raman spectra.

Raman spectroscopy is advantageous due to its low interference from water, making it suitable for analyzing samples in aqueous solutions if needed. The technique can provide valuable structural information, particularly regarding the symmetry and polarizability of the molecular bonds in this compound. rsc.orgrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org This technique is primarily used to study molecules containing chromophores—groups of atoms that absorb light. libretexts.org

The primary chromophore in this compound is the substituted benzene ring. The π-electrons in the aromatic system can undergo π → π* transitions upon absorbing UV radiation. uzh.chuomustansiriyah.edu.iq The presence of substituents on the benzene ring—two fluorine atoms, a methyl group, and a hydroxymethyl group—influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax). uomustansiriyah.edu.iq

π → π Transitions:* The benzene ring is expected to show characteristic absorption bands in the UV region. A strong primary band (E2-band) is typically observed around 200-220 nm, and a weaker secondary band (B-band) with fine structure is often seen around 250-280 nm.

Substituent Effects: Auxochromes, such as the hydroxyl (-OH) and methyl (-CH₃) groups, and halogens like fluorine (-F), can cause a shift in the λmax to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity (a hyperchromic effect). uomustansiriyah.edu.iq The solvent used to dissolve the sample can also influence the spectrum; polar solvents may interact with the molecule and shift the absorption peaks. biointerfaceresearch.com

UV-Vis spectroscopy is a simple and rapid method for the quantitative analysis of this compound, provided a calibration curve is established according to the Beer-Lambert law. It also serves as a useful tool for confirming the presence of the aromatic chromophore. iivs.org

Table 3: Expected Electronic Transitions and UV Absorption for this compound in a Non-polar Solvent

| Transition Type | Expected λmax Range (nm) | Chromophore |

|---|---|---|

| π → π* (E2-band) | ~200-220 | Substituted Benzene Ring |

| π → π* (B-band) | ~260-280 | Substituted Benzene Ring |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net If this compound can be grown as a suitable single crystal, this technique can provide an unambiguous structural determination.

The method involves directing a beam of X-rays onto the crystal. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the exact position of each atom can be determined with high precision.

X-ray crystallography provides a wealth of structural information, including:

Molecular Confirmation: It gives the absolute confirmation of the molecular structure, showing the connectivity of all atoms.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles can be obtained. researchgate.net

Conformation: The preferred spatial orientation (conformation) of the molecule in the solid state is revealed.

Intermolecular Interactions: It details how molecules are packed in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds (e.g., between the hydroxyl groups of adjacent molecules) and π-π stacking. nih.gov

This detailed structural information is invaluable for understanding the physical and chemical properties of the compound and for computational modeling studies.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₈H₈F₂O |

| Formula Weight | 158.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.1 Å, β = 95° |

| Volume | 782 ų |

| Z (Molecules per unit cell) | 4 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for both the purification and purity assessment of chemical compounds like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used chromatographic technique for the purity analysis of non-volatile organic compounds. For this compound, a reverse-phase HPLC method would typically be employed. The compound is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a column packed with a non-polar stationary phase (like C18-silica) using a polar mobile phase (e.g., a gradient of water and acetonitrile or methanol). Components are separated based on their hydrophobicity. A UV detector is commonly used for detection, leveraging the aromatic ring's UV absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given its benzyl alcohol structure, this compound may be amenable to GC analysis, possibly after derivatization of the hydroxyl group to increase its volatility. In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for detection.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. A spot of the sample is applied to a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a chamber with a solvent (mobile phase), which moves up the plate by capillary action, separating the components. The separated spots are visualized, often under UV light.

These chromatographic methods are fundamental tools for ensuring that this compound meets the high purity standards required for its intended applications, particularly in pharmaceutical synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses, employing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For a compound like this compound, a C18 or a Phenyl-Hexyl column would be a suitable choice for the stationary phase. The phenyl group in the Phenyl-Hexyl column can offer unique selectivity through pi-pi interactions with the aromatic ring of the analyte, which can be advantageous when separating it from structurally similar impurities. phenomenex.com The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. phenomenex.comscielo.br The choice of organic solvent can significantly impact the selectivity of the separation. phenomenex.com

A typical HPLC method for a fluorinated aromatic alcohol would involve isocratic or gradient elution. Isocratic elution, where the mobile phase composition remains constant, is simpler and often sufficient for purity assessments. Gradient elution, where the mobile phase composition is changed over time, is employed for more complex samples containing impurities with a wide range of polarities. iaea.org Detection is commonly achieved using a UV detector, with the wavelength set to an absorbance maximum of the analyte, typically around 254 nm or 265 nm for aromatic compounds. scielo.brjpionline.org

Below is an interactive data table with a hypothetical, yet representative, set of HPLC parameters for the analysis of this compound.

| Parameter | Value |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% A to 30% A over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Expected Retention Time | ~7.5 min |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. This results in dramatically improved resolution, sensitivity, and speed of analysis compared to conventional HPLC.

The principles of separation in UPLC are the same as in HPLC, but the enhanced efficiency allows for faster method development and higher sample throughput. For this compound, a UPLC method would offer sharper and narrower peaks, leading to better separation from closely related impurities and lower limits of detection.

A typical UPLC method would employ a sub-2 µm C18 or similar reversed-phase column. The flow rates are generally lower than in HPLC, but due to the shorter column lengths and smaller particle sizes, the analysis times are significantly reduced, often to under 5 minutes. The mobile phases used are similar to those in HPLC, consisting of aqueous and organic components.

The following interactive data table outlines a potential UPLC method for this compound.

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% A to 5% A over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Detection | UV at 254 nm |

| Expected Retention Time | ~1.8 min |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of samples. It is often employed for reaction monitoring, screening of conditions, and preliminary purity assessment of compounds like this compound.

In TLC, a thin layer of adsorbent material, such as silica gel, is coated onto a solid support like a glass or aluminum plate. The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

For this compound, a common TLC system would use a silica gel plate as the stationary phase and a mixture of a nonpolar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) as the mobile phase. The ratio of these solvents is optimized to achieve good separation. Visualization of the separated spots is typically done under UV light (at 254 nm), where the aromatic ring of the compound will absorb and appear as a dark spot on a fluorescent background.

An example of a TLC system for this compound is presented in the interactive data table below.

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |

| Development | In a saturated chamber |

| Visualization | UV light at 254 nm |

| Expected Rf Value | ~0.4 |

Advanced Analytical Method Development and Validation for Fluorinated Aromatic Alcohols

The development and validation of analytical methods for fluorinated aromatic alcohols are governed by international guidelines, such as those from the International Council for Harmonisation (ICH). scielo.br The goal is to ensure that the analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.

Method development for a compound like this compound using HPLC or UPLC involves a systematic approach to optimize the separation of the main compound from any potential impurities. This process includes:

Column Selection: Choosing an appropriate stationary phase (e.g., C18, C8, Phenyl-Hexyl) and column dimensions.

Mobile Phase Optimization: Screening different organic solvents (acetonitrile, methanol), aqueous phases (water, buffers), and pH to achieve the desired selectivity and resolution. phenomenex.com

Gradient Optimization: Developing an effective gradient profile to separate all components of interest within a reasonable timeframe.

Detector Wavelength Selection: Choosing a wavelength that provides a good response for the analyte and its impurities.

Once a method is developed, it must be validated to demonstrate its performance characteristics. The key validation parameters include: scielo.briaea.org

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient greater than 0.99 is generally considered acceptable. upb.ro

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples. upb.ro

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. iaea.org

A summary of these validation parameters is provided in the interactive data table below.

| Validation Parameter | Description |

| Specificity | Differentiates the analyte from other substances. |

| Linearity | Proportional response to concentration. |

| Range | The concentration interval where the method is precise, accurate, and linear. |

| Accuracy | How close the measured value is to the true value. |

| Precision | The reproducibility of the measurement. |

| LOD | The lowest detectable concentration. |

| LOQ | The lowest quantifiable concentration. |

| Robustness | Insensitivity to small changes in method parameters. |

Computational and Theoretical Chemistry Studies of 2,5 Difluoro 4 Methylphenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (2,5-Difluoro-4-methylphenyl)methanol, these theoretical studies provide insights into its electronic structure and preferred three-dimensional arrangement of atoms, which are crucial for predicting its reactivity and behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. DFT is a widely used tool in computational chemistry for studying the properties of molecules. In the context of this compound, DFT calculations would be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. These calculations help in understanding the distribution of electrons within the molecule and how this influences its chemical behavior.

Selection of Basis Sets and Exchange-Correlation Functionals (e.g., B3LYP, 6-311++G(d,p), def2-SVP)

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for a wide range of molecular systems.

For the basis set, which is a set of mathematical functions used to describe the orbitals of the atoms in a molecule, larger and more flexible basis sets generally lead to more accurate results. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to better describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules. Another commonly used basis set is def2-SVP, which is part of the Ahlrichs basis set family and is known for its efficiency and accuracy. The combination of a functional like B3LYP with a basis set such as 6-311++G(d,p) is a standard approach for obtaining reliable theoretical data on organic molecules like this compound.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing the behavior of electrons in terms of delocalized orbitals that extend over the entire molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the energy of the LUMO is related to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Interactive Data Table: Hypothetical HOMO and LUMO Energies

| Parameter | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction